(2S)-2-(Fmoc-amino)undecanoic acid
Overview
Description
(2S)-2-(Fmoc-amino)undecanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of undecanoic acid. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino functionality, allowing for the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Fmoc-amino)undecanoic acid typically involves the protection of the amino group of undecanoic acid with the Fmoc group. This can be achieved through the reaction of undecanoic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Fmoc-amino)undecanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The amino group can participate in peptide bond formation through reactions with carboxylic acids or activated esters.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the Fmoc group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides (e.g., DCC, EDC) and activated esters (e.g., NHS esters).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Deprotection: Yields the free amino acid.
Coupling: Produces peptides or peptide derivatives.
Substitution: Results in substituted Fmoc derivatives.
Scientific Research Applications
(2S)-2-(Fmoc-amino)undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis for the stepwise construction of peptides.
Biology: Employed in the synthesis of peptide-based probes and biomolecules for studying biological processes.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of functional materials and nanomaterials through self-assembly processes.
Mechanism of Action
The primary function of (2S)-2-(Fmoc-amino)undecanoic acid is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization or biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Fmoc-amino)decanoic acid
- (2S)-2-(Fmoc-amino)dodecanoic acid
- (2S)-2-(Fmoc-amino)octanoic acid
Uniqueness
(2S)-2-(Fmoc-amino)undecanoic acid is unique due to its specific chain length, which can influence the properties of the resulting peptides or materials. The undecanoic acid backbone provides a balance between hydrophobicity and flexibility, making it suitable for various applications in peptide synthesis and material science.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24(25(28)29)27-26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,2-8,17-18H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGFQSURTWTSB-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.